molecular formula C7H7Br2N3 B2461911 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide CAS No. 2305252-82-6

6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide

Cat. No.: B2461911
CAS No.: 2305252-82-6
M. Wt: 292.962
InChI Key: BVCCNFPLQAAXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is a versatile brominated heterocyclic building block designed for advanced pharmaceutical research and development. Its core value lies in the imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities. This compound serves as a key synthetic intermediate, where the bromine atom at the 6-position is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination . These transformations allow researchers to efficiently construct diverse compound libraries for biological screening. The structural motif is frequently explored in the discovery of novel therapeutic agents, with research indicating potential applications in targeting infectious diseases, given the observed antimicrobial properties of closely related 3,6-disubstituted imidazo[2,1-b][1,3]thiazole analogues . Its primary research utility is in the synthesis of more complex molecules aimed at modulating various biological pathways, facilitating the investigation of new mechanisms of action, particularly in the ongoing challenge against drug-resistant pathogens.

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.BrH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCCNFPLQAAXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide typically involves the bromination of 2-methylimidazo[1,2-b]pyridazine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and subsequent conversion to the hydrobromide salt. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing nature of the fused imidazo-pyridazine system.

Key Features :

  • Reagents : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO).

  • Catalysts : Often requires Cu(I) or Pd(0) catalysts for aryl ether or C–N bond formation.

  • Example :
    Reaction with morpholine in the presence of CuI/1,10-phenanthroline at 80°C yields 6-morpholino-2-methylimidazo[1,2-b]pyridazine .

SubstrateNucleophileConditionsProductYieldSource
6-Bromo-2-methylimidazo...MorpholineCuI, 1,10-phenanthroline, 80°C6-Morpholino-2-methylimidazo[1,2-b]pyridazine85%

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Key Reactions :

  • Suzuki-Miyaura Coupling :

    • Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH to form biaryl derivatives .

  • Buchwald-Hartwig Amination :

    • Coupling with primary/secondary amines (e.g., benzylamine) using Pd₂(dba)₃ and Xantphos in toluene at 100°C .

Reaction TypePartnerConditionsProductYieldSource
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 90°C6-Phenyl-2-methylimidazo[1,2-b]pyridazine78%
Buchwald-HartwigBenzylaminePd₂(dba)₃, Xantphos, toluene, 100°C6-Benzylamino-2-methylimidazo[1,2-b]pyridazine65%

Cyclization and Annulation

The methyl group at position 2 and the bromine at position 6 participate in tandem cyclization reactions to form polycyclic frameworks.

Example :

  • Reaction with α-bromoketones and 2-aminopyridines under oxidative conditions (TBHP, I₂) generates fused imidazo[1,2-a]pyridines via C–C bond cleavage and bromination .

SubstrateReagentsConditionsProductYieldSource
6-Bromo-2-methylimidazo...α-Bromoketone, TBHP, I₂Toluene, 50°C, 12h3-Bromoimidazo[1,2-a]pyridine analog72%

Acid-Base Reactivity

The hydrobromide salt enhances solubility in polar solvents and can act as a Brønsted acid catalyst in certain reactions.

Applications :

  • Facilitates protonation of basic reactants in SNAr or coupling reactions.

  • Neutralization with NaOH releases the free base, altering reactivity for further functionalization .

Radical Bromination and Oxidation

The compound participates in radical-mediated bromination under oxidative conditions (e.g., TBHP), enabling further halogenation or functionalization at adjacent positions .

Scientific Research Applications

Anticancer Applications

The compound has been identified as a potent inhibitor of Janus Kinases (JAK), which play a crucial role in the signaling pathways involved in cancer progression. JAK inhibitors are increasingly recognized for their therapeutic potential in treating various malignancies, including:

  • Leukemias : The compound's ability to inhibit JAK pathways can reduce the proliferation of leukemia cells, making it a candidate for further research in hematological cancers .
  • Solid Tumors : It has shown promise in targeting solid tumors, particularly in conditions like myeloproliferative disorders (e.g., polycythemia vera) and lymphomas .

Autoimmune Disease Treatment

Due to its JAK inhibitory activity, 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is also being explored for the treatment of autoimmune diseases. These include:

  • Rheumatoid Arthritis : The compound may help mitigate inflammatory responses associated with rheumatoid arthritis by inhibiting JAK-mediated signaling pathways .
  • Multiple Sclerosis : Its application in managing multiple sclerosis is under investigation, focusing on its ability to modulate immune responses effectively .

Neurological Disorders

Recent studies have suggested that compounds similar to this compound may have implications in treating neurological disorders such as:

  • Alzheimer's Disease : Research indicates that inhibition of specific kinases can alleviate symptoms associated with neurodegenerative diseases .
  • Pain Management : The compound's role as an inhibitor of adaptor-associated kinase 1 suggests potential applications in pain management therapies .

Antimicrobial Activity

Emerging data indicate that derivatives of imidazo[1,2-b]pyridazines exhibit antimicrobial properties. Specifically:

  • Tuberculosis (TB) : Analogues have demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship studies highlight the effectiveness of these compounds against both replicating and non-replicating bacteria .

Inflammatory Diseases

The compound's anti-inflammatory properties make it a candidate for treating various inflammatory conditions:

  • Skin Disorders : Conditions like psoriasis and atopic dermatitis may benefit from treatments involving this compound due to its ability to modulate inflammatory pathways .
  • Ocular Diseases : Its potential application extends to ocular conditions such as dry eye and uveitis, where inflammation plays a critical role .

Data Table of Applications

Application AreaSpecific ConditionsMechanism/Action
AnticancerLeukemias, Solid TumorsJAK inhibition
Autoimmune DiseasesRheumatoid Arthritis, Multiple SclerosisModulation of immune responses
Neurological DisordersAlzheimer's DiseaseInhibition of kinase activity
Antimicrobial ActivityTuberculosisInhibition of Mycobacterium growth
Inflammatory DiseasesPsoriasis, Atopic DermatitisAnti-inflammatory action

Case Studies and Research Findings

  • JAK Inhibition in Cancer Therapy :
    A study highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives in inhibiting JAK kinases, leading to reduced tumor growth in preclinical models .
  • Antimicrobial Efficacy Against TB :
    Research conducted on imidazo[1,2-a]pyridine analogues demonstrated significant activity against multidrug-resistant TB strains, with minimum inhibitory concentrations indicating high potency .
  • Neurological Applications :
    Investigations into the effects of JAK inhibitors on neuroinflammation have shown promise for compounds like this compound in alleviating symptoms associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-b]pyridazine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical properties of imidazo[1,2-b]pyridazines are highly dependent on substituent patterns. Below is a comparison with key analogues:

Compound Name Substituents Key Features Biological Activity/Application Reference
6-Bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide Br (C6), CH₃ (C2), HBr salt High solubility, toxicological risks Kinase inhibitor intermediate
6-Chloro-2-substituted aryl/alkyl imidazo[1,2-b]pyridazines Cl (C6), aryl/alkyl (C2) Synthesized via Suzuki coupling; antimicrobial, antimalarial activities Antimicrobial agents (e.g., compound 2f)
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Br (C3), Cl (C6), Ph (C2) Dual halogenation enhances reactivity; used in cross-coupling reactions Intermediate for antitumor agents
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine hydrobromide Cl (C6), CH₃ (C2, C8), HBr salt Increased steric bulk; improved kinase selectivity IKKβ inhibitors
6-Pyrrolidin-1-yl-3-bromoimidazo[1,2-b]pyridazine Br (C3), pyrrolidinyl (C6) Enhanced binding affinity to kinase ATP pockets TAK1 kinase inhibitors

Biological Activity

6-Bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the imidazo[1,2-b]pyridazine class, which has been studied for various therapeutic applications, including anti-tuberculosis and anti-cancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C7H7BrN4·HBr. Its structure features a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-b]pyridazine ring system. This unique substitution pattern influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds suggest significant antimicrobial potential, with values as low as 0.5 μg/mL in certain derivatives .
  • Cytotoxicity : Studies have evaluated the cytotoxic effects of imidazo[1,2-b]pyridazines on cancer cell lines. Compounds in this class have demonstrated activity against multiple cancer types, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, some imidazo[1,2-b]pyridazines act as inhibitors of key enzymes in metabolic pathways essential for bacterial survival .

Case Study 1: Antitubercular Activity

A study on derivatives of imidazo[1,2-a]pyridine demonstrated significant activity against drug-resistant strains of Mtb. The research highlighted that modifications to the imidazo ring could enhance potency and selectivity . For instance, compounds with specific substitutions showed MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strains.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that certain imidazo[1,2-b]pyridazines exhibit cytotoxic effects on human cancer cell lines such as HeLa and VERO cells. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting potential as a lead compound for further development .

Table 1: Biological Activity Summary of Imidazo[1,2-b]pyridazine Derivatives

Compound NameMIC (μg/mL)IC50 (μM)Target Pathogen/Cell Line
Compound A0.510Mtb
Compound B1.05HeLa
Compound C0.0315Mtb
Compound D>10020VERO

Table 2: Structure-Activity Relationship (SAR) Insights

Substitution PositionType of SubstitutionEffect on Activity
C2MethylIncreased potency
C6BromineEnhanced selectivity
C3MethoxyBroader spectrum

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of 2-methylimidazo[1,2-b]pyridazine using bromine or brominating agents (e.g., N-bromosuccinimide) in solvents like chloroform or dichloromethane. Reaction temperatures are maintained between 0°C and 50°C to control selectivity and minimize side reactions. Catalysts such as Lewis acids (e.g., FeCl₃) may enhance regioselectivity. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used for purification .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns and ring structure. For example, the methyl group at position 2 appears as a singlet near δ 2.5 ppm, while aromatic protons show splitting patterns consistent with imidazo-pyridazine systems .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) matching the molecular formula (C₇H₇BrN₃·HBr).
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen bonding in the hydrobromide salt .

Q. What purification strategies are recommended to achieve >95% purity for biological assays?

  • Methodological Answer : Sequential purification steps are advised:

Liquid-Liquid Extraction : Remove unreacted starting materials using dichloromethane and water.

Column Chromatography : Use gradient elution (e.g., 5–30% ethyl acetate in hexane) on silica gel.

Recrystallization : Dissolve the compound in hot ethanol, filter, and cool to −20°C for crystal formation. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization (e.g., Suzuki coupling) be addressed to modify the 6-bromo position?

  • Methodological Answer :

  • Precatalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 to enhance coupling efficiency at the brominated position.
  • Solvent Optimization : Employ toluene/water mixtures with Na₂CO₃ as a base to stabilize reactive intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition. Monitor progress via TLC and isolate products using flash chromatography .

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, bromo groups) and test against kinase panels (e.g., CDK2, CDK4) to identify key pharmacophores.
  • Cellular Assay Validation : Use isogenic cell lines to compare cytotoxicity (e.g., MTT assay) and confirm target engagement via Western blotting for phosphorylated substrates .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., C6 bromine as the most reactive site).
  • Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO vs. THF) on transition-state energies. Validate predictions with experimental kinetic studies using UV-Vis monitoring .

Q. What experimental designs mitigate by-product formation during large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing dimerization or over-halogenation.
  • In Situ Monitoring : Use ReactIR to detect intermediates and adjust reagent stoichiometry dynamically.
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and reaction time .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting NMR data for imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.